Vortioxetine Impurity 19
Description
Significance of Impurity Profiling in Drug Development and Quality Assurance
Impurity profiling is the systematic process of identifying, quantifying, and characterizing impurities within a pharmaceutical compound. globalpharmatek.com This critical activity is fundamental to ensuring the safety, efficacy, and quality of drug products. longdom.orgglobalpharmatek.com By thoroughly understanding the impurity profile, manufacturers can assess potential health risks, establish appropriate control strategies, and ensure the stability and shelf-life of the final product. longdom.orgglobalpharmatek.com It is a mandatory requirement for new drug applications and plays a pivotal role in quality control and assurance throughout the drug development lifecycle. globalpharmatek.compharmaffiliates.com
Regulatory Framework for Pharmaceutical Impurities: An Overview of International Guidelines
To safeguard public health, regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established a stringent regulatory framework for the control of impurities. longdom.orggmpinsiders.com This framework is largely guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). pharmaffiliates.com
ICH Quality Guidelines (Q3A, Q3B, Q3C, Q3D, M7)
The ICH has developed a series of quality guidelines that provide a comprehensive framework for the control of impurities. industrialpharmacist.com
ICH Q3A/B: These guidelines focus on the identification, qualification, and control of organic impurities in new drug substances and products. gmpinsiders.comindustrialpharmacist.com They establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. fda.gov
ICH Q3C: This guideline addresses the control of residual solvents, which are organic volatile chemicals used or produced in the manufacturing of drug substances or excipients. industrialpharmacist.comaifa.gov.it Solvents are categorized into classes based on their toxicity, with strict limits placed on their presence in the final product. aifa.gov.it
ICH Q3D: This guideline provides a framework for the assessment and control of elemental impurities, which can be introduced from raw materials, catalysts, or manufacturing equipment. industrialpharmacist.com
ICH M7: This guideline specifically deals with the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. industrialpharmacist.comijpras.com
Pharmacopoeial Standards in Impurity Control
Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide public standards for the quality of medicines. nih.govwho.int These standards include monographs for specific drug substances and products, which often detail tests and acceptance criteria for impurities. usp.orguspnf.com Adherence to pharmacopoeial standards is crucial for ensuring that pharmaceutical products meet the required quality benchmarks. pharmaffiliates.comnih.gov
Contextualization of Vortioxetine (B1682262) as a Therapeutic Agent
Vortioxetine is an antidepressant medication used for the treatment of major depressive disorder (MDD). mayoclinic.orgdrugs.com It functions as a serotonin (B10506) modulator and stimulator, exhibiting a multimodal mechanism of action that involves the inhibition of the serotonin (5-HT) transporter and modulation of several serotonin receptors. drugbank.comnih.gov By increasing the levels of serotonin and other neurotransmitters in the brain, vortioxetine helps to alleviate the symptoms of depression. mayoclinic.orgpsychiatrist.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfinylphenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22(21)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUMUZLZIXOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)C2=CC=CC=C2N3CCNCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216726 | |
| Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429908-35-9 | |
| Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429908-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vortioxetine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429908359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VORTIOXETINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Y7PP7U7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Definitive Characterization of Vortioxetine Impurity 19 Vortioxetine Sulfoxide
Confirmation of Chemical Identity
The chemical identity of Vortioxetine (B1682262) Impurity 19 as Vortioxetine Sulfoxide (B87167) has been unequivocally confirmed through various analytical endeavors. Its molecular formula is established as C₁₈H₂₂N₂OS, and it is assigned the CAS number 1429908-35-9. This identification is the foundational step for all subsequent structural elucidation studies.
Advanced Spectroscopic and Spectrometric Characterization Techniques
A suite of sophisticated analytical techniques has been employed to meticulously characterize the structure of Vortioxetine Sulfoxide. These methods provide complementary information, leading to a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. While specific experimental data for the ¹H and ¹³C NMR of Vortioxetine Sulfoxide are not widely available in published literature, the analysis of related structures and general principles of NMR spectroscopy allow for the prediction of its spectral characteristics. The introduction of the sulfoxide group is expected to induce notable shifts in the signals of nearby protons and carbon atoms compared to the parent vortioxetine molecule.
Table 1: Predicted NMR Spectral Data for Vortioxetine Sulfoxide
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Shifts in the aromatic protons adjacent to the sulfoxide group. Changes in the chemical shifts of the piperazine (B1678402) ring protons. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) have been instrumental in confirming the molecular weight and elemental composition of Vortioxetine Sulfoxide. Studies have shown that under electrospray ionization (ESI) in positive mode, the impurity exhibits a protonated molecular ion [M+H]⁺.
Forced degradation studies have identified a mono-oxidized product of vortioxetine, consistent with Vortioxetine Sulfoxide. High-resolution mass spectrometry of this degradation product determined a precise mass-to-charge ratio ([M+H]⁺) of 315.1308, which corresponds to the molecular formula C₁₈H₂₃N₂OS⁺. This finding confirms the addition of one oxygen atom to the vortioxetine molecule.
Further analysis using tandem mass spectrometry (MS/MS) reveals a characteristic fragmentation pattern for the ion at m/z 315.1308. Key fragment ions observed include those at m/z = 256.1594 and m/z = 242.1397. This fragmentation data provides valuable information about the molecule's structure and the location of the sulfoxide group.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Vortioxetine Sulfoxide
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
|---|
Table 3: Key MS/MS Fragmentation Data for Vortioxetine Sulfoxide ([M+H]⁺ at m/z 315.1308)
| Precursor Ion (m/z) | Fragment Ions (m/z) |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Vortioxetine Sulfoxide, the most characteristic absorption band would be that of the S=O (sulfoxide) group. This stretching vibration typically appears in the region of 1030-1070 cm⁻¹. The presence of a strong band in this region would provide direct evidence for the sulfoxide functionality. Other expected bands would include those corresponding to C-H, N-H (if protonated), and C-N bonds, as well as aromatic C=C stretching vibrations.
Table 4: Expected Infrared (IR) Absorption Bands for Vortioxetine Sulfoxide
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| S=O Stretch | 1030 - 1070 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
Chromatographic-Mass Spectrometric Coupling for Impurity Identification (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and identification of impurities in pharmaceutical substances. In the analysis of vortioxetine, LC-MS methods have been developed to separate Vortioxetine Sulfoxide from the parent drug and other related substances.
In these methods, Vortioxetine Sulfoxide is typically observed as a distinct peak in the chromatogram. The retention time of this peak, combined with the mass spectrometric data (confirming the m/z of 315 for the protonated molecule), allows for its unambiguous identification and quantification in samples. The development of such stability-indicating analytical methods is a regulatory requirement to ensure the purity of the drug product.
Mechanistic Pathways and Origins of Vortioxetine Impurity 19 Vortioxetine Sulfoxide Formation
Process-Related Impurity Formation during Vortioxetine (B1682262) Synthesis
The synthesis of Vortioxetine is a multi-step process where specific reaction conditions and reagents can inadvertently lead to the formation of impurities.
Several synthetic routes for Vortioxetine have been described, often involving the coupling of 2,4-dimethylthiophenol with a substituted phenylpiperazine derivative. google.compatsnap.comgoogle.com During these syntheses, side reactions can occur. For instance, competitive side reactions between halogens on the phenyl ring and the secondary amine of piperazine (B1678402) or the thiol group can lead to various by-products. google.com While direct evidence for the formation of Vortioxetine Sulfoxide (B87167) as a by-product during the primary coupling reaction is not extensively detailed, the presence of oxidizing agents or conditions in any of the synthetic steps could potentially oxidize the thioether linkage in Vortioxetine or its precursors to the corresponding sulfoxide.
The synthesis of Vortioxetine often employs palladium catalysts and various ligands to facilitate the coupling reactions. google.comgoogle.comgoogle.com While these are crucial for the desired reaction, they can also contribute to impurity formation. The choice of base, solvent, and temperature are critical parameters that can influence the reaction's selectivity and the profile of impurities. google.comresearchgate.net For example, certain palladium complexes or reaction conditions might promote undesired side reactions, although specific links to the formation of Vortioxetine Sulfoxide are not explicitly documented in the provided search results. A patent for the preparation of a different vortioxetine impurity mentions the use of a palladium catalyst and alkali in the reaction. google.com
A significant challenge in the synthesis of Vortioxetine is managing competing reactions. The starting materials often have multiple reactive sites, which can lead to a mixture of products if the reaction conditions are not carefully controlled. google.comgoogle.com For instance, the reaction between a di-halogenated benzene (B151609) and piperazine can result in competitive side reactions. google.com The piperazine ring itself can undergo various reactions, and controlling the selectivity to form the desired product is a key aspect of the process development. researchgate.net The formation of by-products necessitates robust purification methods to ensure the quality of the final API. acs.orgresearchgate.net
Degradation Pathways of Vortioxetine Leading to Impurity 19 (Vortioxetine Sulfoxide)
Vortioxetine is susceptible to degradation under certain stress conditions, with oxidation and photolysis being the primary pathways leading to the formation of impurities, including Vortioxetine Sulfoxide. nih.govmdpi.comarizona.edu
Forced degradation studies have consistently shown that Vortioxetine is particularly sensitive to oxidative stress. wisdomlib.orgtugraz.atdntb.gov.ua The thioether group in the Vortioxetine molecule is prone to oxidation, which can result in the formation of Vortioxetine Sulfoxide. mdpi.com Studies have demonstrated that exposure to oxidizing agents like hydrogen peroxide leads to significant degradation of Vortioxetine, with Vortioxetine Sulfoxide being a major degradation product. mdpi.comtugraz.atdntb.gov.ua The rate of this oxidative degradation can follow first-order kinetics. mdpi.comnih.govresearchgate.net The presence of reactive oxygen species, which can be found as impurities in pharmaceutical excipients, also poses a risk for the oxidative degradation of the drug in its solid dosage form. tugraz.atdntb.gov.ua
Table 1: Summary of Forced Degradation Studies on Vortioxetine
| Stress Condition | Degradation Observed | Key Degradation Products | Reference |
| Oxidative (e.g., H₂O₂) | Significant degradation (e.g., 8% to 48.76%) | Vortioxetine Sulfoxide, benzylic alcohol of VOR | mdpi.comwisdomlib.orgtugraz.atdntb.gov.ua |
| Photolytic (UV light) | Significant degradation | Multiple degradation products | nih.govmdpi.comarizona.edu |
| Acid Hydrolysis | 9.9% degradation | Not specified as sulfoxide | wisdomlib.org |
| Base Hydrolysis | Stable | - | nih.govarizona.eduwisdomlib.org |
| Neutral Hydrolysis | Stable | - | nih.govarizona.edu |
| Thermal Stress | Stable | - | nih.govarizona.edu |
Hydrolytic Degradation Mechanisms
Forced degradation studies conducted under various stress conditions have been instrumental in elucidating the stability profile of vortioxetine. Investigations following the International Council for Harmonisation (ICH) Q1A (R2) guidelines have consistently shown that vortioxetine is stable under hydrolytic stress conditions, including acidic, basic, and neutral environments. colab.wsarizona.edunih.gov No significant degradation has been reported when the drug is subjected to hydrolysis, indicating that this is not a primary pathway for the formation of Vortioxetine Impurity 19. nih.govmdpi.com
Kinetic Studies of Degradation Processes
Kinetic studies have focused on the degradation of vortioxetine under conditions that do lead to impurity formation, primarily oxidative and photolytic stress. mdpi.comnih.gov The formation of Vortioxetine Sulfoxide is a result of oxidative degradation. colab.wsdntb.gov.ua
Research into the kinetics of vortioxetine degradation under oxidative stress has yielded slightly different models. One detailed study found that the decomposition of vortioxetine in the presence of hydrogen peroxide follows first-order kinetics. mdpi.comnih.gov Conversely, another analysis suggested a second-order kinetic model for the oxidative degradation process. researchgate.net These studies are crucial for predicting the shelf-life and stability of the drug substance.
The kinetic parameters determined from a study indicating first-order kinetics for oxidative degradation are presented below.
Table 1: Kinetic Parameters of Vortioxetine Degradation Under Oxidative Stress (15% H₂O₂)
| Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Shelf-life (t₉₀) | Correlation Coefficient (r) |
|---|---|---|---|---|
| First-Order | 0.0121 h⁻¹ | 57.28 h | 8.69 h | -0.9989 |
Formation during Pharmaceutical Formulation and Storage
The formation of this compound can also occur during the manufacturing of the final dosage form and throughout its shelf life, influenced by interactions with excipients and exposure to environmental factors.
Interactions with Excipients
Excipients used in pharmaceutical formulations are not always inert and can contain reactive impurities that may promote the degradation of the API. For oxidation-labile drugs like vortioxetine, peroxide impurities in excipients are a significant concern. nih.gov Peroxides can be present in common excipients like polyvinylpyrrolidone (B124986) (PVP), which can act as an oxidative agent. dntb.gov.ua
A study demonstrated the utility of a polyvinylpyrrolidone-hydrogen peroxide (PVP-H₂O₂) complex to induce solid-state forced degradation of vortioxetine hydrobromide. dntb.gov.ua This highlights that the presence of peroxide impurities in excipients can directly lead to the oxidation of vortioxetine to its sulfoxide derivative during formulation and storage. nih.govdntb.gov.ua While some impurities like formates in cellulose (B213188) excipients can lead to other degradation products such as N-formyl vortioxetine, it is the oxidative impurities that are responsible for the formation of Vortioxetine Sulfoxide. google.com
Environmental Factors Influencing Impurity Accumulation
Environmental factors play a crucial role in the stability of vortioxetine and the accumulation of this compound. The primary environmental factors identified in degradation studies are light and oxygen (oxidative conditions). colab.wsnih.govmdpi.com
Oxidative Stress: Vortioxetine is particularly susceptible to degradation under oxidative conditions. colab.wsmdpi.comwisdomlib.org Exposure to atmospheric oxygen or oxidizing agents, such as peroxide impurities, can accelerate the formation of Vortioxetine Sulfoxide. nih.govdntb.gov.ua
Photostability: Significant degradation occurs under photolytic stress. colab.wsmdpi.com Exposure to UV light has been shown to generate several degradation products, including the sulfoxide impurity. arizona.edumdpi.com
Temperature and Humidity: While vortioxetine is shown to be stable under thermal stress alone, elevated temperature in combination with high humidity can increase the rate of degradation, particularly in the solid state. colab.wsarizona.edunih.gov One study using compacts of vortioxetine HBr and a PVP-H₂O₂ complex found that degradation was more extensive in samples stored at 40°C and 75% relative humidity (RH) in an open state compared to a closed one, emphasizing the role of moisture and air exposure. dntb.gov.ua The physical stability of certain vortioxetine hydrobromide polymorphs has also been tested under various temperature and humidity conditions. acs.org
Advanced Analytical Methodologies for the Detection and Quantification of Vortioxetine Impurity 19 Vortioxetine Sulfoxide
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating impurities from the API. For Vortioxetine (B1682262) Impurity 19, various liquid chromatography techniques have been optimized to achieve effective resolution and quantification.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the routine analysis and stability testing of vortioxetine and its impurities. researchgate.net A stability-indicating HPLC-DAD method allows for the separation of the main compound from its degradation products, ensuring that the analytical peak for vortioxetine is free from any interference. nih.gov
In one such method developed to determine vortioxetine in the presence of its degradation products, a Polar-RP column was utilized. mdpi.comnih.gov The mobile phase consisted of a mixture of acetonitrile (B52724), methanol (B129727), and an acetate (B1210297) buffer at pH 3.5, with the addition of diethylamine (B46881). This addition acts as a silanol (B1196071) blocker, improving peak shape. mdpi.com The analysis was performed in an isocratic elution mode, providing consistent and reproducible results. The DAD was set to scan a range of 200–400 nm, with the specific wavelength for quantification of vortioxetine and its impurities set at 226 nm. mdpi.com Under these conditions, the retention time for vortioxetine was approximately 7.0 minutes, with Impurity 19 and other degradation products eluting earlier. mdpi.com
Another validated HPLC-DAD method employed a C18 column with a mobile phase of acetonitrile and water containing acetic acid and triethylamine (B128534), with detection at 228 nm. colab.wsnih.gov This method also proved effective in separating the oxidative degradation product, Vortioxetine Sulfoxide (B87167), from the parent drug. nih.gov
Table 1: Example HPLC-DAD Method Parameters for Vortioxetine Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Synergi Polar-RP (150 x 4.6 mm, 4 µm) mdpi.com | C18 Column colab.wsnih.gov |
| Mobile Phase | Acetonitrile, Methanol, Acetate Buffer (pH 3.5), Diethylamine mdpi.com | Acetonitrile, Water, Acetic Acid, Triethylamine colab.wsnih.gov |
| Elution Mode | Isocratic mdpi.com | Isocratic nih.gov |
| Flow Rate | 1.0 mL/min mdpi.comnih.gov | 1.0 mL/min nih.gov |
| Detection | DAD at 226 nm mdpi.com | DAD at 228 nm colab.wsnih.gov |
| Column Temperature | 22 °C mdpi.com | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). These characteristics are highly advantageous for impurity profiling, where closely eluting peaks need to be resolved. UPLC is often paired with mass spectrometry (UPLC-MS/MS) for enhanced sensitivity and specificity. colab.wsnih.gov
A UPLC method for the quantification of vortioxetine utilized an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). colab.ws The separation was achieved using a gradient mobile phase composed of 0.1% formic acid in water and acetonitrile. colab.ws The high efficiency of the UPLC column allows for sharp peaks and excellent separation of vortioxetine from its metabolites and potential impurities, including the sulfoxide derivative, in a much shorter run time compared to conventional HPLC. colab.ws
Table 2: Example UPLC Method Parameters for Vortioxetine Analysis
| Parameter | Condition |
| Stationary Phase | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) colab.ws |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile colab.ws |
| Detection | Tandem Mass Spectrometry (MS/MS) colab.ws |
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Polar Impurities
Vortioxetine Sulfoxide is more polar than its parent compound. While reversed-phase (RP) chromatography can separate this impurity, its increased polarity makes it an ideal candidate for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar compounds that show little or no retention in RPLC. nih.govchromatographyonline.com
The use of HILIC has been explored for the analysis of polar impurities related to vortioxetine. nih.govresearchgate.net For instance, a HILIC-MS method was developed for determining a polar genotoxic impurity in the vortioxetine manufacturing process. oup.com This method used a specialized polar stationary phase (Primesep B) with a mobile phase consisting of a high percentage of acetonitrile (95%) and a small amount of aqueous buffer (10 mM ammonium (B1175870) formate (B1220265), pH 3.0). oup.com Such a system demonstrates the utility of HILIC for retaining polar species that would otherwise elute in the void volume of a reversed-phase column. chromatographyonline.com This approach, coupled with MS detection, provides a highly sensitive and selective means for quantifying polar impurities like Vortioxetine Impurity 19 without the need for complex derivatization steps. oup.com
Stationary Phase Selection and Mobile Phase Optimization for Resolution of Impurity 19
Achieving adequate resolution between vortioxetine and this compound is the primary goal of method development. This requires careful selection of the stationary phase and optimization of the mobile phase.
Stationary Phase Selection:
Reversed-Phase (RP) Columns: C18 and C8 columns are common choices for the analysis of vortioxetine and its impurities. nih.gov However, for better retention and selectivity, especially for polar impurities, phenyl-based columns (e.g., Phenyl-Hexyl) or polar-embedded phases (e.g., Polar-RP) are often superior. mdpi.comnih.govoup.com The ether-linked phenyl phase of the Polar-RP column, for example, offers different selectivity compared to standard alkyl chains. mdpi.com
HILIC Columns: For specifically targeting the polar sulfoxide impurity, HILIC columns with silica (B1680970), aminopropyl, or polyhydroxy stationary phases can provide enhanced retention and unique selectivity. nih.gov
Mobile Phase Optimization:
Organic Modifier: Acetonitrile is frequently chosen over methanol due to its lower viscosity and higher elution strength in reversed-phase systems. oup.com The proportion of the organic modifier is adjusted to control the retention times of the analytes.
pH and Buffers: The pH of the mobile phase is a critical parameter, as vortioxetine is a basic compound. oup.com Using buffers such as acetate or formate helps to maintain a consistent pH and ensure reproducible retention times and peak shapes. mdpi.comoup.com
Additives: To improve peak asymmetry, which can be an issue for basic compounds, additives like triethylamine (TEA) or diethylamine (DEA) are often included in the mobile phase. mdpi.comcolab.ws These additives act as silanol blockers, masking residual active sites on the silica support of the stationary phase. mdpi.com
The goal is to achieve a resolution (Rs) value of not less than 2.0 between the vortioxetine peak and the Impurity 19 peak, ensuring accurate quantification. researchgate.net
Hyphenated Techniques for Comprehensive Impurity Profiling
For definitive identification and trace-level quantification, chromatography is coupled with mass spectrometry. These hyphenated techniques are indispensable for impurity profiling.
LC-Mass Spectrometry (LC-MS/MS, LC-ESI-QTOF-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation and quantification of drug impurities. researchgate.net The mass spectrometer provides mass-to-charge ratio (m/z) information, which serves as a highly specific identifier for a compound.
Identification: High-resolution mass spectrometry (HRMS), particularly using a Quadrupole Time-of-Flight (QTOF) analyzer, is used for identifying unknown degradation products. mdpi.comnih.gov In the case of this compound, which is formed through oxidation, the mass of the impurity will be 16 Da (the mass of one oxygen atom) greater than that of vortioxetine. The protonated molecular ion [M+H]⁺ for vortioxetine appears at m/z 299, while the corresponding ion for Vortioxetine Sulfoxide (Impurity 19) is detected at m/z 315. oup.combiosynth.com LC-ESI-QTOF-MS analysis confirms this mass difference and provides the elemental composition, solidifying the identification of the sulfoxide structure. mdpi.comnih.gov
Quantification: For quantitative purposes, LC-MS/MS, often using a triple quadrupole mass spectrometer, is the method of choice due to its exceptional sensitivity and selectivity. colab.ws The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., m/z 315 for Impurity 19) is selected and fragmented, and a specific product ion is monitored. This process minimizes matrix interference and allows for quantification at very low levels, which is essential for controlling impurities within regulatory limits. colab.ws
Method Development and Validation Principles for Impurity Analysis
The development and validation of analytical methods for impurities like Vortioxetine Sulfoxide are governed by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netstmjournals.com These principles ensure that the analytical procedures are suitable for their intended purpose, providing reliable and accurate data. stmjournals.com High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of vortioxetine and its impurities. mdpi.comnih.gov
Linearity, Accuracy, and Precision Assessment
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For vortioxetine and its impurities, linearity is typically assessed over a range of concentrations. wisdomlib.orgwjpmr.com For instance, a reversed-phase HPLC (RP-HPLC) method might demonstrate linearity for vortioxetine in a concentration range of 2.5 to 7.5 µg/ml, with a high correlation coefficient (r²) of 0.9960. wisdomlib.org Another study showed linearity for vortioxetine hydrobromide across a 25% to 150% range, yielding an r² value of 0.999. wjpmr.com
Accuracy refers to the closeness of the test results to the true value. It is often evaluated through recovery studies, where a known amount of the impurity is added to a sample and the percentage recovered is measured. wjpmr.compharmasm.com For a validated HPLC method, accuracy for vortioxetine hydrobromide was reported to be between 99.58% and 101.17%. wisdomlib.org Recovery studies for vortioxetine hydrobromide at three different concentration levels (50%, 100%, and 150%) showed a percentage recovery of 100.40. wjpmr.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). ijtsrd.comrjptonline.org Precision studies include repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmasm.com For an RP-HPLC method, intra-day and inter-day precision values for vortioxetine were found to be ≤ 2% RSD. ijtsrd.com Another study reported repeatability of 0.2% and intermediate precision of 0.6% for vortioxetine hydrobromide. wjpmr.com
Table 1: Linearity, Accuracy, and Precision Data for Vortioxetine Analytical Methods
| Parameter | Method | Concentration Range | Result | Citation |
|---|---|---|---|---|
| Linearity | RP-HPLC | 2.5 - 7.5 µg/ml | r² = 0.9960 | wisdomlib.org |
| HPLC | 25% - 150% of target | r² = 0.999 | wjpmr.com | |
| UV Spectrophotometry | 10 - 50 µg/ml | r² = 0.9986 | rjptonline.org | |
| Accuracy | RP-HPLC | Not Specified | 99.58% - 101.17% | wisdomlib.org |
| HPLC | 50%, 100%, 150% | 100.40% Recovery | wjpmr.com | |
| Precision | RP-HPLC | Not Specified | ≤ 2% RSD | ijtsrd.com |
| HPLC | Not Specified | Repeatability: 0.2%, Intermediate Precision: 0.6% | wjpmr.com | |
| UV Spectrophotometry | 10 µg/ml | Intra-day: 0.1479% RSD, Inter-day: 0.1036% RSD | rjptonline.org |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmasm.comrjptonline.org These parameters are crucial for ensuring that even trace amounts of impurities like Vortioxetine Sulfoxide can be reliably measured.
Several studies have reported the LOD and LOQ for vortioxetine and its impurities using various analytical techniques. For example, one HPLC method established an LOD of 0.02 µg/ml and an LOQ of 0.06 µg/ml for vortioxetine hydrobromide. wjpmr.com Another RP-HPLC method reported an LOD of 0.23927 µg/ml and an LOQ of 0.72507 µg/ml. ijtsrd.com
Table 2: LOD and LOQ Data for Vortioxetine Analytical Methods
| Method | Analyte | LOD | LOQ | Citation |
|---|---|---|---|---|
| HPLC | Vortioxetine Hydrobromide | 0.02 µg/ml | 0.06 µg/ml | wjpmr.com |
| RP-HPLC | Vortioxetine HBr | 0.23927 µg/ml | 0.72507 µg/ml | ijtsrd.com |
| UV Spectrophotometry | Vortioxetine Hydrochloride | 2.27 µg/ml | 6.87 µg/ml | rjptonline.org |
| HPTLC | Vortioxetine Hydrobromide | 37.81 ng/spot | 114.6 ng/spot | pharmasm.com |
Robustness and Specificity Studies (Stability-Indicating Methods)
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijtsrd.com Common variations tested include changes in flow rate, mobile phase composition, and column temperature. mdpi.comijtsrd.com For instance, the robustness of an HPLC method for vortioxetine hydrobromide was evaluated by varying the flow rate to 0.7 ml/min and 0.9 ml/min from the optimized 0.8 ml/min. ijtsrd.com
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. pharmasm.com Stability-indicating methods are a key aspect of specificity, demonstrating that the method can separate the active pharmaceutical ingredient (API) from its degradation products. mdpi.comwisdomlib.org Forced degradation studies, involving exposure to acid, base, oxidation, heat, and light, are performed to generate potential degradation products and prove the method's specificity. mdpi.comwisdomlib.org For example, a study on vortioxetine showed degradation under acid hydrolysis (9.9%) and oxidative conditions (8%). wisdomlib.org The peak purity of the main component can be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any impurities. nih.gov
Application of Reference Standards in Analytical Methodologies
Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of an analyte. synzeal.com In the analysis of this compound, a well-characterized reference standard of Vortioxetine Sulfoxide is indispensable. kmpharma.in These standards are used to:
Confirm the identity of the impurity peak by comparing its retention time with that of the standard.
Calibrate the analytical instrument to ensure accurate quantification of the impurity.
Validate the analytical method by assessing parameters like accuracy and precision.
Pharmaceutical reference standards for vortioxetine and its impurities, including Vortioxetine Sulfoxide, are available from various suppliers. synzeal.compharmaffiliates.com The use of these standards is a fundamental requirement for regulatory compliance and ensures the reliability of the analytical data generated for impurity profiling.
Strategies for the Control and Mitigation of Vortioxetine Impurity 19 Vortioxetine Sulfoxide
Process Chemistry Optimization for Impurity Minimization
The control of Vortioxetine (B1682262) Sulfoxide (B87167) begins with a deep understanding of the manufacturing process and the chemical vulnerabilities of the drug molecule. The thioether group in Vortioxetine is susceptible to oxidation, which can be initiated by residual oxidizing agents, dissolved oxygen, or peroxide impurities in raw materials and solvents. nih.gov
Rational Design of Synthetic Routes to Reduce Impurity Burden
The synthetic pathway chosen for Vortioxetine production is a critical factor in minimizing the formation of the sulfoxide impurity. A common synthetic route involves the coupling of 2,4-dimethylbenzenethiol (B47642) with a suitable phenyl-piperazine precursor. nih.gov A key step in some published syntheses is the reduction of a nitro group to an aniline, which is then further processed. acs.orgrsc.org
To reduce the impurity burden, synthetic routes should be designed to:
Avoid Harsh Oxidizing Conditions: The thioether moiety is sensitive to oxidation, and therefore, the use of strong oxidizing agents should be avoided in the presence of the unprotected thioether.
Optimize Catalyst Selection: In steps like hydrogenation, the choice of catalyst is crucial. Certain transition metals can be inhibited by sulfur compounds or promote side reactions. The use of specific catalysts, such as certain manganese-based systems, has been shown to be effective for chemoselective reductions in the presence of thioether groups, preventing unwanted side reactions like C-S bond cleavage. acs.orgrsc.org
Consider the Timing of Thioether Formation: Introducing the sensitive thioether group later in the synthetic sequence can minimize its exposure to potentially oxidative reaction conditions in earlier steps.
Forced degradation studies confirm that Vortioxetine is particularly susceptible to degradation under oxidative stress, leading to the formation of Vortioxetine Sulfoxide. researchgate.netnih.govmdpi.com This inherent instability underscores the importance of a rationally designed synthesis that protects the thioether group from oxidative environments.
Purification Technologies for Impurity Removal
Even with an optimized process, trace amounts of Vortioxetine Sulfoxide may form. Therefore, robust purification methods are necessary to ensure the final API meets stringent purity specifications.
Crystallization: Recrystallization is a highly effective technique for purifying the final Vortioxetine API, often as a salt (e.g., hydrobromide). nih.gov By selecting appropriate solvent systems (e.g., mixtures of isopropanol, acetonitrile (B52724), or toluene), the API can be selectively crystallized, leaving the more polar sulfoxide impurity in the mother liquor. google.comgoogle.com The formation of specific solvates can also be used as a purification method, as it may result in a higher purity product upon desolvation. google.com
Chromatography: While challenging for large-scale production, column chromatography is a powerful tool for removing impurities with similar polarity. seppure.com It is often used in the development phase to isolate and characterize impurities. Various HPLC methods have been developed that can effectively separate Vortioxetine from its sulfoxide and other degradation products, demonstrating that chromatographic separation is feasible. mdpi.comcolab.wsresearchgate.net
Adsorbent Treatment: The use of adsorbents like activated carbon can be employed to remove trace-level impurities through physical adsorption. pharmtech.com
Risk Assessment and Control Strategies in Impurity Management
Beyond process optimization, a comprehensive risk assessment is required to manage impurities, particularly those with potential genotoxicity, in line with global regulatory standards like the ICH M7 guideline. nih.gov
ICH M7 Guideline Considerations for Genotoxic Impurities (if applicable)
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.org For an impurity like Vortioxetine Sulfoxide, a hazard assessment is the first step to determine its mutagenic potential.
While Vortioxetine itself has been found to be non-mutagenic in a standard battery of genotoxicity tests, each impurity must be evaluated independently. fda.gov The assessment for Vortioxetine Sulfoxide would proceed as follows:
Literature and Database Search: A search for existing carcinogenicity and bacterial mutagenicity data on the impurity or structurally similar compounds.
In Silico (Q)SAR Assessment: If no experimental data exists, the structure of Vortioxetine Sulfoxide is analyzed using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies, one expert rule-based and one statistical-based. fda.govkobia.krusp.br
Classification: Based on the assessment, the impurity is classified into one of five classes.
Table 2: ICH M7 Classification and Recommended Actions
| Class | Description | Action for Control |
|---|---|---|
| Class 1 | Known mutagenic carcinogen | Control to compound-specific acceptable limit. |
| Class 2 | Known mutagen, carcinogenicity unknown | Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . |
| Class 3 | Alerting structure, no mutagenicity data | Control at or below TTC, or conduct Ames test. If Ames is negative, treat as Class 5. |
| Class 4 | Alerting structure shared with API (which is non-mutagenic) or related compounds | Treat as a non-mutagenic impurity. |
| Class 5 | No structural alert, or negative Ames test | Treat as a non-mutagenic impurity (control according to ICH Q3A/B). |
If in silico models predict a structural alert for mutagenicity (Class 3), the impurity must be controlled to the TTC, or a bacterial reverse mutation (Ames) test must be performed. A negative Ames test would reclassify the impurity to Class 5, making it subject to standard impurity control guidelines (ICH Q3A/B). usp.br
Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes a proactive and science-based methodology to ensure product quality. nih.gov This framework, rooted in the International Council for Harmonisation (ICH) guidelines Q8–Q12, moves away from reliance on end-product testing to a more robust system of building quality in from the start. nih.gov For the control of Vortioxetine Impurity 19, also known as Vortioxetine Sulfoxide, the application of QbD principles is crucial for identifying and mitigating risks associated with its formation.
The QbD process begins with defining a Quality Target Product Profile (QTPP), which outlines the prospective quality characteristics of the drug product. nih.govpharmaexcipients.com Key elements for a vortioxetine drug product would include stringent limits on impurities to ensure safety and efficacy. pharmaexcipients.com Following the QTPP, Critical Quality Attributes (CQAs) are identified. For vortioxetine tablets, CQAs typically include assay, content uniformity, dissolution, and crucially, the levels of degradation products like Vortioxetine Sulfoxide. nih.govpharmaexcipients.com
A critical step in the QbD framework is risk assessment, which links material attributes and process parameters to the CQAs. For this compound, a known oxidative degradation product, the risk assessment would focus on factors that promote oxidation. colab.wsmdpi.com This includes identifying Critical Material Attributes (CMAs) of both the active pharmaceutical ingredient (API) and excipients, as well as Critical Process Parameters (CPPs) of the manufacturing process.
Table 1: Illustrative Risk Assessment for this compound Formation
| Potential Risk Factor | Risk to CQA (Impurity Level) | Mitigation Strategy |
| Material Attributes | ||
| Peroxide levels in excipients | High | Set stringent specifications for incoming excipients; use of antioxidants. |
| Trace metals in excipients | Medium | Screen excipient lots for metal content; select vendors with low metal specifications. nih.gov |
| API particle size | Low | Control API particle size distribution to ensure consistent surface area exposure. |
| Process Parameters | ||
| High-shear wet granulation | Medium | Optimize granulation time and impeller speed to minimize heat generation. |
| Drying temperature and duration | High | Establish a design space for drying to prevent excessive thermal stress. google.com |
| Exposure to light during manufacturing | Medium | Implement light-protective measures throughout the manufacturing process. mdpi.com |
| Storage Conditions | ||
| High humidity | High | Utilize protective packaging with desiccants. tugraz.at |
| High temperature | High | Define appropriate storage temperature conditions based on stability studies. tugraz.at |
Through Design of Experiments (DoE), the relationships between these factors and the formation of Vortioxetine Sulfoxide can be systematically investigated. nih.gov This allows for the establishment of a "design space," which is a multidimensional combination of and interaction between input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures that the manufacturing process consistently produces a product with controlled and acceptable levels of this compound.
Finally, a robust control strategy is implemented. This strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. researchgate.net For Vortioxetine Sulfoxide, this could include raw material controls (e.g., testing excipients for peroxides), in-process controls, and finished product specifications. researchgate.neteuropa.eu This comprehensive QbD approach ensures that the potential for impurity formation is understood and controlled throughout the product lifecycle.
Formulation Approaches for Enhancing Drug Product Stability
The stability of the final drug product is paramount, and formulation design plays a pivotal role in minimizing the degradation of vortioxetine into its sulfoxide impurity.
Excipient Compatibility Studies
The interaction between the active pharmaceutical ingredient and excipients is a primary factor influencing drug product stability. drhothas.com Reactive impurities within excipients, even at trace levels, can significantly impact the chemical stability of a drug, leading to the formation of degradation products. nih.govdrhothas.com Vortioxetine is susceptible to oxidation, which leads to the formation of Vortioxetine Sulfoxide (Impurity 19). colab.wswisdomlib.org Therefore, comprehensive excipient compatibility studies are essential.
These studies typically involve creating binary mixtures of the API with individual excipients and storing them under accelerated stability conditions (e.g., high temperature and humidity). tugraz.atdrhothas.com The mixtures are then analyzed at various time points to detect the formation of impurities. drhothas.com
A significant concern for oxidation-labile drugs like vortioxetine is the presence of peroxide impurities in common excipients such as povidone (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl cellulose (B213188). mdpi.com These peroxides can directly oxidize the thioether group in the vortioxetine molecule to form the sulfoxide. nih.gov For instance, studies have shown that a polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) complex can be used to induce oxidative degradation in solid-state vortioxetine, confirming its susceptibility. colab.wsnih.gov
Table 2: Excipient Compatibility Screening for Vortioxetine
| Excipient Class | Example Excipients | Potential Interaction with Vortioxetine | Mitigation Strategy |
| Fillers | Mannitol, Microcrystalline Cellulose | Generally low reactivity. | Standard compatibility testing. google.com |
| Binders | Povidone (PVP), Hydroxypropyl Cellulose | High risk due to potential peroxide impurities. mdpi.com | Screen for peroxide levels; select low-peroxide grades; consider antioxidants. |
| Disintegrants | Crospovidone, Sodium Starch Glycolate | Medium risk; some grades may contain peroxides. | Evaluate different grades and suppliers. google.com |
| Lubricants | Magnesium Stearate | Low reactivity. | Standard compatibility testing. google.com |
| Colorants | Iron Oxides | Can catalyze oxidation, especially in combination with PEGs. nih.gov | Evaluate impact on stability; consider alternative colorants if necessary. |
The findings from these studies guide the selection of the most suitable and inert excipients for the final formulation, thereby minimizing the degradation pathways that lead to this compound.
Packaging Considerations
The choice of packaging is a critical control point for maintaining the stability of a drug product throughout its shelf life. scribd.com The primary packaging system must protect the formulation from environmental factors such as moisture, light, and oxygen, all of which can accelerate the formation of Vortioxetine Sulfoxide. mdpi.comtugraz.at
Forced degradation studies have shown that vortioxetine is susceptible to degradation under photolytic and oxidative conditions. colab.wsmdpi.com Therefore, packaging that offers protection from light, such as amber-colored bottles or opaque blisters, is necessary.
Moisture is another critical factor, as it can increase molecular mobility in the solid state and facilitate degradation reactions. tugraz.at A study using a PVP-H2O2 complex to simulate oxidative stress on vortioxetine compacts found that the extent of degradation was significantly higher in open storage conditions (exposed to 75% relative humidity) compared to closed conditions. colab.wsdntb.gov.ua This highlights the importance of using packaging with a low moisture vapor transmission rate (MVTR). High-density polyethylene (HDPE) bottles with induction-sealed liners are a common choice for solid oral dosage forms to provide a good barrier against moisture. fda.gov The inclusion of a desiccant canister within the bottle can provide additional protection.
Table 3: Packaging Options and Protection Against Vortioxetine Degradation
| Packaging Type | Protection against Light | Protection against Moisture | Protection against Oxygen |
| HDPE Bottles (Opaque) | Excellent | Good (Enhanced with induction seal and desiccant) | Moderate |
| Amber Glass Bottles | Excellent | Excellent | Moderate |
| Aclar Blister Packs | Good (with appropriate lidding foil) | Excellent | Good |
| PVC/PVdC Blister Packs | Good (with appropriate lidding foil) | Moderate to Good | Moderate |
Influence of API Solid State Form on Impurity Generation
The solid-state form of an active pharmaceutical ingredient, including its crystalline structure and any amorphous content, can significantly influence its chemical stability. google.comtugraz.at Different polymorphic forms of a drug can exhibit different physicochemical properties, including reactivity, which can affect the rate of impurity formation. google.com
For vortioxetine, the stability of its crystalline form is crucial. google.com While various crystalline forms of vortioxetine hydrobromide are known, ensuring the use of a stable form that does not readily convert to a less stable or more reactive form is important for consistent product quality. google.com Amorphous forms, which lack a long-range ordered molecular lattice, are generally more energetic and more susceptible to chemical degradation than their crystalline counterparts. google.com
Manufacturing processes such as milling, granulation, and drying can introduce mechanical and thermal stresses that may induce solid-state transformations or create disordered, amorphous regions on the surface of crystalline particles. tugraz.at These disordered regions can be more susceptible to oxidation. An oxidative stability study on vortioxetine hydrobromide highlighted the role of mechano-actively generated disorder on the rate of chemical transformation in an oxidative environment. tugraz.at
Therefore, controlling the solid-state form of vortioxetine throughout the manufacturing process is a key strategy for mitigating impurity generation. This involves:
Characterizing the solid-state form of the starting API.
Understanding the potential for solid-state transformations during each unit operation.
Implementing process controls (e.g., controlling drying rates and temperatures) to ensure the desired, most stable crystalline form is present in the final product. google.com
By ensuring the physical stability of the API's solid form, the potential for increased chemical reactivity and subsequent formation of this compound can be effectively minimized.
Academic Research Perspectives and Future Directions in Vortioxetine Impurity Science
Impact of Impurity 19 on Drug Product Quality and Stability
The presence of impurities, even in trace amounts, can significantly affect the quality, safety, and efficacy of a pharmaceutical product. jpionline.org Vortioxetine (B1682262) Impurity 19, being the sulfoxide (B87167) analogue of the active pharmaceutical ingredient (API), primarily forms due to oxidative degradation. nih.gov Forced degradation studies, which are mandated by regulatory bodies like the International Council for Harmonisation (ICH), are crucial in identifying potential degradation pathways and the impurities that may arise during the shelf-life of a drug product. nih.govfda.gov
Research has shown that vortioxetine is particularly susceptible to degradation under oxidative and photolytic stress conditions. nih.govnih.govmdpi.com Studies involving exposure to hydrogen peroxide (an oxidizing agent) have confirmed the formation of several degradation products, with the sulfoxide (Impurity 19) being a notable species. nih.govnih.gov The formation of this impurity signifies a chemical change in the drug substance, which can lead to a decrease in the potency of the drug and potentially introduce new, uncharacterized toxicological risks. daicelpharmastandards.com
The control of such impurities is a key aspect of drug formulation and manufacturing. gmpinsiders.com Stability-indicating analytical methods must be developed to demonstrate that the method can effectively separate the degradation products from the intact API, ensuring that the quality of the drug product is maintained over its expiry period. wisdomlib.org The findings from these stability studies directly influence the recommended storage conditions and shelf-life of the final drug product. lhasalimited.org
Table 1: Forced Degradation Conditions and Vortioxetine Stability
| Stress Condition | Reagent/Method | Observation | Reference |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Significant degradation, formation of sulfoxide (Impurity 19) and other products. | nih.govnih.gov |
| Photolytic | UV Light Exposure | Significant degradation observed. | nih.govmdpi.com |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | Some degradation observed, but generally more stable than under oxidative stress. | wisdomlib.orgijprajournal.com |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | Stable or minimal degradation. | nih.govresearchgate.net |
| Thermal | Heat | Generally stable under thermal stress. | nih.gov |
Challenges in Impurity Profiling and Quantitative Analysis of Vortioxetine and its Related Substances
The accurate detection and quantification of impurities like Vortioxetine Impurity 19 present several analytical challenges. The goal is to develop a robust, stability-indicating method that can separate the API from all its potential process-related impurities and degradation products.
One of the primary challenges is achieving adequate chromatographic resolution between structurally similar compounds. scispace.cominnovareacademics.in Vortioxetine and its impurities often share a common core structure, leading to similar retention behaviors in reverse-phase high-performance liquid chromatography (RP-HPLC), the most common analytical technique. researchgate.net Researchers have noted that the choice of chromatographic column (e.g., C18, Phenyl-Hexyl) and the pH of the mobile phase are critical factors in preventing the co-elution of impurity peaks with the main drug peak or with each other. scispace.compharmasm.com
Sensitivity is another major hurdle, as impurities must be controlled at very low levels, often below 0.1% of the API, in line with ICH guidelines. nih.gov This requires highly sensitive detectors, such as Diode Array Detectors (DAD) or Mass Spectrometers (MS). nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for both identifying unknown impurities by providing molecular weight and structural information, and for quantifying them at trace levels. nih.govnih.gov
Method validation is also a complex process. The analytical method must be validated according to ICH Q2(R1) guidelines to prove its accuracy, precision, specificity, linearity, and robustness. wisdomlib.org This often requires the availability of pure reference standards for each impurity, which can be a challenge in itself.
Advanced Computational and In Silico Approaches for Impurity Prediction and Risk Assessment
In recent years, computational and in silico methods have become powerful tools in pharmaceutical development, helping to predict potential impurities and assess their toxicological risks early in the process. mdpi.comresearchgate.net
Software programs like Zeneth and DELPHI use knowledge-based expert systems to predict the degradation pathways of a drug molecule under various stress conditions (e.g., acid, base, oxidation, photolysis). lhasalimited.orgresearchgate.netspringernature.com By inputting the structure of vortioxetine, these tools can predict the formation of Vortioxetine Sulfoxide (Impurity 19) through oxidative pathways, as the thioether moiety is known to be susceptible to oxidation. springernature.comacs.org This predictive capability allows analytical scientists to anticipate which impurities are likely to form and proactively develop targeted analytical methods to detect them. lhasalimited.org
Beyond prediction of formation, in silico toxicology tools are used for risk assessment. mdpi.com The ICH M7 guideline for mutagenic impurities mandates an assessment of the genotoxic potential of impurities. jpionline.orgeuropa.eu (Q)SAR (Quantitative) Structure-Activity Relationship models can predict the potential mutagenicity or carcinogenicity of an impurity based on its chemical structure. jst.go.jp This allows for a risk-based approach to impurity control, where impurities with a higher predicted toxicological risk are subjected to stricter control limits. mdpi.com For this compound, such an assessment would be a critical part of its qualification process.
Table 2: In Silico Tools in Impurity Management
| Tool Type | Example Software | Application in Impurity Science | Reference |
| Degradation Prediction | Zeneth, DELPHI | Predicts potential degradation products based on API structure and stress conditions. | lhasalimited.orgresearchgate.netspringernature.com |
| Toxicity Prediction | Derek Nexus, Lhasa | Assesses potential toxicological risks (e.g., mutagenicity) based on impurity structure. | mdpi.comjst.go.jp |
| Purge Factor Prediction | Mirabilis | Assesses the capability of a manufacturing process to remove impurities. | acs.org |
Development of Novel Methodologies for Impurity Synthesis as Reference Materials
The accurate quantification of any pharmaceutical impurity requires a pure, well-characterized reference standard. nih.gov For this compound, this means that its synthesis in a laboratory is a prerequisite for validating the analytical methods used for its control in the final drug product.
The synthesis of degradation products often requires mimicking the degradation conditions on a larger scale or developing a specific synthetic route. nih.govsci-hub.se For Vortioxetine Sulfoxide, a common laboratory synthesis would involve the controlled oxidation of vortioxetine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting product must then be purified, typically using column chromatography, to isolate the impurity from the starting material and any by-products.
Once synthesized and purified, the structure of the impurity must be unequivocally confirmed. This is achieved using a combination of advanced spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms. nih.gov
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. nih.gov
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. pharmasm.com
This fully characterized reference material is then used to "spike" samples during analytical method validation to prove the method's specificity and accuracy for quantifying this compound. nih.gov
Emerging Research Trends in Pharmaceutical Impurity Control and Management
The field of pharmaceutical impurity control is continuously evolving, driven by regulatory expectations and technological advancements. nih.govijpsjournal.com
A major trend is the adoption of Quality by Design (QbD) principles. ispe.org This approach involves designing manufacturing processes with a deep understanding of how process parameters can affect product quality, including the formation of impurities. By identifying and controlling critical process parameters, manufacturers can minimize impurity formation from the outset, rather than relying solely on testing the final product. ispe.org
Technologically, there is a move towards more powerful analytical techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and better resolution compared to conventional HPLC. apacsci.com The use of High-Resolution Mass Spectrometry (HRMS) , such as TOF (Time-of-Flight) or Orbitrap MS, allows for highly accurate mass measurements, facilitating the confident identification of unknown impurities without the immediate need for a synthesized standard. nih.govapacsci.combioanalysis-zone.com
Furthermore, there is a growing emphasis on managing genotoxic impurities , which have the potential to damage DNA and cause cancer even at very low levels. scispace.cominnovareacademics.in Regulatory guidelines like ICH M7 have established a framework for their assessment and control, often requiring highly specialized and sensitive analytical methods capable of detection at the parts-per-million (ppm) level relative to the API. scispace.comeuropa.eu
Finally, automation and the use of artificial intelligence (AI) and machine learning (ML) are beginning to be applied to impurity data analysis, helping to identify trends and predict potential quality issues in real-time. ijpsjournal.comapacsci.com These trends collectively aim to ensure the highest quality and safety of pharmaceutical products for patients.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Vortioxetine Impurity 19 in drug substances?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for impurity quantification. Method optimization includes adjusting mobile phase composition (e.g., acetonitrile-phosphate buffer systems) and column selection (C18 or phenyl-hexyl stationary phases) to achieve baseline separation of Impurity 19 from the parent compound and other impurities. Validation parameters (linearity, precision, accuracy) must comply with ICH Q2(R1) guidelines . For example, a validated RP-HPLC method for vortioxetine tablets achieved a resolution >2.0 between the drug and its impurities under isocratic elution conditions .
Q. How should stability-indicating methods be designed to assess Impurity 19 under stress conditions?
- Methodological Answer : Stress testing involves exposing vortioxetine to hydrolytic (acid/base), oxidative (H2O2), thermal, and photolytic conditions. A stability-indicating RP-HPLC method must demonstrate specificity by resolving degradation products from Impurity 19. Forced degradation studies revealed that oxidative stress generates the highest impurity levels, necessitating robust peak purity analysis using photodiode array (PDA) detectors . Accelerated stability studies (40°C/75% RH) over 6 months can predict long-term impurity formation kinetics .
Q. What are the critical steps in synthesizing and characterizing this compound for use as a reference standard?
- Methodological Answer : Synthesis involves controlled reactions to replicate the impurity’s structural origin (e.g., incomplete purification or side reactions during vortioxetine synthesis). Characterization requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Purity ≥98% must be verified via HPLC, with residual solvent analysis (GC-MS) per ICH Q3C guidelines. Reference standards should be traceable to pharmacopeial monographs or certified materials .
Advanced Research Questions
Q. How do structural similarities between this compound and its parent compound challenge chromatographic separation, and what orthogonal techniques resolve this?
- Methodological Answer : Impurity 19 may share a core structure with vortioxetine (e.g., similar aromatic or piperazine moieties), leading to co-elution. To address this, ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF/MS) provides superior resolution and mass accuracy for distinguishing isobaric impurities. A two-level factorial design can optimize column temperature, flow rate, and gradient profile to enhance separation efficiency . Orthogonal techniques like hydrophilic interaction liquid chromatography (HILIC) may further resolve polar impurities .
Q. What metabolic pathways contribute to the formation of Impurity 19 in vivo, and how do CYP2D6 polymorphisms affect its pharmacokinetics?
- Methodological Answer : Vortioxetine is primarily metabolized by CYP2D6, with secondary pathways via CYP3A4/5. Impurity 19 may arise from oxidative deamination or sulfoxide formation during hepatic metabolism. CYP2D6 poor metabolizers exhibit 100% higher vortioxetine exposure due to reduced clearance, potentially increasing the risk of impurity accumulation. Population pharmacokinetic models incorporating CYP2D6 genotype data can predict interindividual variability in impurity-related toxicity .
Q. What strategies resolve discrepancies in impurity quantification when using LC-MS versus HPLC-UV methods?
- Methodological Answer : LC-MS offers higher sensitivity for low-abundance impurities but may suffer from ion suppression in complex matrices. HPLC-UV is less sensitive but more reproducible for high-concentration impurities. Discrepancies arise when ionization efficiency varies (e.g., for non-chromophoric impurities). A hybrid approach using LC-MS for identification and HPLC-UV for quantification, validated via cross-method correlation studies (R<sup>2</sup> >0.98), ensures accuracy .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the genotoxic potential of this compound?
- Methodological Answer : Discrepancies may arise from differing assay conditions (e.g., bacterial vs. mammalian cell models in Ames tests). A tiered approach is recommended:
In silico assessment : Use QSAR tools (e.g., DEREK Nexus) to predict mutagenicity.
In vitro assays : Conduct micronucleus and comet assays with metabolic activation (S9 fraction).
Dose-response analysis : Compare impurity levels to thresholds defined in ICH M7 guidelines.
Contradictory results require replication under standardized conditions (e.g., ISO 10993-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
